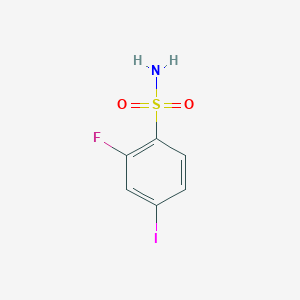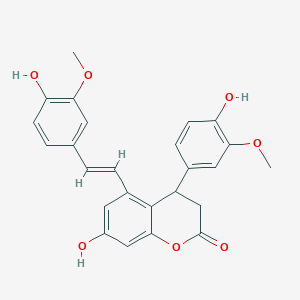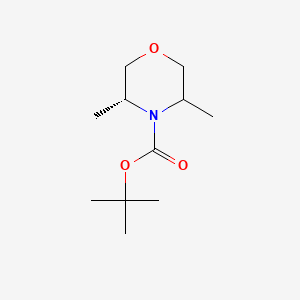
2-Fluoro-4-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodobenzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a fluoroiodobenzene precursor. One common method involves the reaction of 4-fluoroiodobenzene with sulfonamide reagents under specific conditions. For instance, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which upon reaction with amines, yield sulfonamides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like H2O2 for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Fluoro-4-iodobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: Similar in structure but lacks the sulfonamide group, making it less versatile in certain reactions.
2-Bromo-4-fluoro-1-iodobenzene: Contains a bromine atom instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-iodobenzene-1-sulfonamide is unique due to the presence of both fluorine and iodine atoms along with the sulfonamide group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H5FINO2S |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-fluoro-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5FINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
PDCIWDANDSVURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)

![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)


![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)

![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)

![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
